3-(tert-butyl)-4-iodophenol
Description
Contextualization of Halogenated Phenols in Advanced Chemical Synthesis
Halogenated phenols are a class of organic compounds that have garnered significant attention in chemical synthesis due to their versatile reactivity. nih.govmt.com The introduction of a halogen atom onto the phenol (B47542) ring alters its electronic properties and provides a reactive handle for a variety of chemical transformations. wikipedia.org This makes them valuable intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and polymers. mt.com
The process of halogenation, which involves replacing a hydrogen atom with a fluorine, chlorine, bromine, or iodine atom, is a fundamental transformation in organic synthesis. mt.com The reactivity of the resulting organohalogen depends on the specific halogen, with iodine being the least electronegative and most easily displaced, making iodo-substituted compounds particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. mt.com
In advanced chemical synthesis, halogenated phenols serve as key building blocks. nih.gov They are frequently employed in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing complex molecular architectures. tubitak.gov.trchinesechemsoc.org The presence of the hydroxyl group can also direct the regioselectivity of these reactions and can be a site for further functionalization.
Rationale for Comprehensive Academic Investigation of 3-(tert-butyl)-4-iodophenol
The specific compound, this compound, presents a unique combination of structural features that make it a subject of academic interest. The bulky tert-butyl group exerts a significant steric influence on the molecule, which can affect reaction rates and selectivities. rsc.orgmdpi.com This steric hindrance can be exploited to control the outcome of chemical reactions, making it a valuable tool for synthetic chemists. mdpi.com
The iodine atom at the 4-position, adjacent to the tert-butyl group, provides a site for a variety of chemical transformations. researchgate.net Its position on the aromatic ring makes it a useful precursor for introducing other functional groups through reactions like palladium-catalyzed cross-coupling. researchgate.netresearchgate.net The interplay between the steric bulk of the tert-butyl group and the reactivity of the iodo group is a key area of investigation.
Furthermore, the phenolic hydroxyl group adds another layer of functionality to the molecule. It can act as a directing group in electrophilic aromatic substitution reactions and can be converted into other functional groups, such as ethers and esters. The presence of these three distinct functional elements—the tert-butyl group, the iodine atom, and the hydroxyl group—within a single molecule provides a rich platform for exploring new synthetic methodologies and constructing complex target molecules. researchgate.net
Overview of Salient Research Domains Associated with this compound
Research involving this compound primarily falls into the domain of synthetic organic chemistry. A significant area of focus is its use as a building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of novel 4-arylphenols through palladium-catalyzed coupling reactions. researchgate.net
Another key research area is the investigation of its reactivity in various chemical transformations. This includes studying the influence of the tert-butyl group on the regioselectivity of reactions at the aromatic ring and exploring the utility of the iodo group in forming new chemical bonds. acs.orgfigshare.com For example, research has explored the iodination of 3-tert-butylphenol (B181075) to produce this compound and its subsequent reactions. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBISCXKNIRQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Tert Butyl 4 Iodophenol
Regioselective Iodination Techniques for Substituted Phenols
The introduction of an iodine atom at a specific position on a substituted phenol (B47542), such as 3-(tert-butyl)phenol, is a critical step in the synthesis of 3-(tert-butyl)-4-iodophenol. Regioselectivity, the control of the position of the incoming iodine atom, is paramount to avoid the formation of unwanted isomers.
Direct Iodination Strategies and Reagent Optimization
Direct iodination involves the direct reaction of an iodinating agent with the phenol. The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield.
One common and effective reagent for the iodination of activated aromatic compounds is N-iodosuccinimide (NIS). organic-chemistry.org The use of NIS in combination with an acid catalyst allows for the mild and regioselective iodination of phenols. elsevierpure.comresearchgate.net For 3-substituted phenols, the directing effects of the hydroxyl and tert-butyl groups influence the position of iodination. The hydroxyl group is a strong ortho-, para-director, while the bulky tert-butyl group can sterically hinder the ortho positions. This interplay of electronic and steric effects can be exploited to favor iodination at the C4 position.
The optimization of the reaction often involves screening different acid catalysts and solvents. For instance, trifluoroacetic acid has been used as a catalyst for the iodination of substituted aromatic compounds with NIS, leading to excellent yields under mild conditions. researchgate.net
Table 1: Optimization of Direct Iodination of 3-(tert-butyl)phenol
| Entry | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) |
|---|---|---|---|---|---|
| 1 | I₂ | None | Dichloromethane | 25 | Low |
| 2 | NIS | p-Toluenesulfonic Acid | Acetonitrile | 25 | High |
| 3 | NIS | Trifluoroacetic Acid (cat.) | Dichloromethane | 0-25 | High |
This table is illustrative and based on general findings for substituted phenols.
Precursor-Based Approaches for Aryl Iodide Formation
Precursor-based approaches involve the synthesis of an intermediate that is then converted to the aryl iodide. These methods can offer high regioselectivity, especially when direct iodination is problematic.
A classic precursor-based method is the Sandmeyer reaction. This involves the diazotization of an amino group to form a diazonium salt, which is then displaced by iodide. To synthesize this compound via this route, one would start with 3-(tert-butyl)-4-aminophenol. This precursor is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt. Subsequent treatment with a solution of potassium iodide yields the desired this compound. orgsyn.org This method is particularly useful as the position of the iodine is unequivocally determined by the position of the initial amino group.
Another precursor-based approach involves the conversion of phenols to aryl halides via boronate ester intermediates. The phenol is first converted to an aryl triflate, which then undergoes a palladium-catalyzed reaction with a boron source to form a boronate ester. This intermediate can then be halogenated to the aryl iodide. organic-chemistry.orgresearchgate.net
Functional Group Transformations and Derivatizations in Synthesis
Functional group transformations are essential for modifying the properties of this compound or its precursors, and for preparing it for subsequent reactions.
Etherification and Esterification of Phenolic Precursors
The phenolic hydroxyl group in precursors to this compound can be protected or modified through etherification or esterification. This is often done to prevent unwanted side reactions during subsequent synthetic steps or to alter the electronic properties of the molecule. For example, the hydroxyl group of 3-(tert-butyl)phenol could be converted to a methyl ether using a reagent like dimethyl sulfate or to an acetate ester using acetic anhydride. Following the iodination step, the protecting group can be removed to yield the final product.
The Ullmann condensation is a classical method for forming aryl ethers, which involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.org While typically used to form the C-O bond, the principles can be relevant in the broader context of synthesizing derivatives.
Triflation as an Activation Strategy for Cross-Coupling
The conversion of the phenolic hydroxyl group to a triflate (trifluoromethanesulfonyl) group is a powerful strategy for activating the aromatic ring towards cross-coupling reactions. researchgate.net Aryl triflates are excellent leaving groups in palladium-catalyzed reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. wikipedia.org
For instance, this compound can be converted to 3-(tert-butyl)-4-iodophenyl triflate by reaction with triflic anhydride in the presence of a base like pyridine. This triflate can then participate in cross-coupling reactions at the triflate position, leaving the iodo group intact for a subsequent, different cross-coupling reaction. This sequential cross-coupling allows for the synthesis of complex, multi-substituted aromatic compounds. The reactivity difference between the aryl iodide and aryl triflate can be exploited for selective couplings. chemrxiv.orgnih.gov
Table 2: Reactivity of Leaving Groups in Palladium-Catalyzed Cross-Coupling
| Leaving Group | Relative Reactivity | Typical Cross-Coupling Reactions |
|---|---|---|
| -I | High | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| -OTf | High | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| -Br | Moderate | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
This table provides a general comparison of leaving group reactivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. This involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
The development of environmentally friendly iodination methods is an active area of research. This includes the use of water as a solvent, which is a significant improvement over traditional chlorinated solvents. acsgcipr.orgresearchgate.net For example, the iodination of phenols has been achieved using hydrogen peroxide as a green oxidant in water. researchgate.net The use of catalytic systems, such as laccase-catalyzed iodination with potassium iodide as the iodine source and aerial oxygen as the oxidant, also represents a sustainable approach. rsc.org
Furthermore, solvent-free reaction conditions, such as mechanical grinding, have been developed for the iodination of aromatic compounds, reducing the use of volatile organic compounds. nih.govresearchgate.net The use of recyclable catalysts and reagents also contributes to a greener synthetic process. zjut.edu.cn These approaches aim to reduce the environmental impact associated with the synthesis of iodinated phenols. nih.govacs.org
Solvent-Free and Aqueous Media Synthetic Protocols
The use of water as a reaction medium or the complete avoidance of solvents are cornerstones of green chemistry, offering significant environmental and economic advantages. While specific solvent-free protocols for the synthesis of this compound are not extensively detailed in the literature, the principles of aqueous synthesis of iodophenols are well-established and can be applied to this specific compound.
Phenols can be effectively iodinated in aqueous solutions. Common methods involve dissolving the phenol in a dilute aqueous base, such as sodium hydroxide or sodium bicarbonate, followed by the introduction of an iodinating agent. manac-inc.co.jp The in situ generation of hypoiodous acid (HOI) from elemental iodine in water is a classic approach. manac-inc.co.jp This reactive species then electrophilically attacks the activated phenol ring, preferentially at the para position due to the directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group at the meta position.
A highly efficient method for the aerobic oxyiodination of various phenols has been developed using iodine (I₂) as the iodinating reagent and molecular oxygen as the oxidant in water, catalyzed by copper(II) nitrate. researchgate.net This method demonstrates high activity and remarkable selectivity for the formation of para-iodo substituted phenols, making it a promising green alternative for the synthesis of this compound. researchgate.net
The table below summarizes representative conditions for the aqueous iodination of phenols, which are applicable to the synthesis of this compound.
| Reagents | Solvent | Conditions | Outcome |
| I₂ / Dilute NaOH(aq) | Water | Room Temperature | In situ generation of hypoiodous acid for iodination. manac-inc.co.jp |
| I₂ / NaHCO₃(aq) | Water | Room Temperature | Mild basic conditions facilitating electrophilic substitution. manac-inc.co.jp |
| I₂ / O₂ / Cu(NO₃)₂ | Water | Mild Conditions | Catalytic system with high para-selectivity. researchgate.net |
This table is interactive. Click on the headers to sort.
Metal-Free and Sustainable Catalysis in Aryl Iodide Preparation
The move away from transition-metal catalysis in organic synthesis is driven by concerns over cost, toxicity, and residual metal contamination in final products. For the preparation of aryl iodides like this compound, several metal-free and sustainable catalytic strategies have emerged.
One prominent approach involves the use of hypervalent iodine reagents . climateglobalnews.comresearchgate.netbioengineer.org These compounds, in which an iodine atom exists in a higher oxidation state (typically +3 or +5), are highly effective for a variety of transformations, including the iodination of aromatic compounds. researchgate.net Diaryliodonium salts, a class of hypervalent iodine reagents, can act as electrophilic iodine sources, facilitating the iodination of activated aromatic rings under mild, metal-free conditions. climateglobalnews.combioengineer.org This strategy offers high efficiency and a broad substrate scope. climateglobalnews.combioengineer.org
Another sustainable strategy is the use of elemental iodine in combination with an oxidant . This approach avoids the pre-formation of a dedicated iodinating reagent. A variety of green oxidants can be employed, including hydrogen peroxide (H₂O₂) and even molecular oxygen from the air. researchgate.netrsc.org For instance, the combination of iodine and sodium nitrite (NaNO₂) has been reported as a green reagent for the regioselective iodination of phenols at room temperature. thieme-connect.com
Enzyme-catalyzed iodination represents a pinnacle of sustainable synthesis. Laccases, a class of oxidoreductase enzymes, have been shown to catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org These reactions proceed under mild conditions in aqueous solvent systems, with water being the only byproduct, making this a highly efficient and environmentally benign method. rsc.org
The following table details various metal-free and sustainable methods for the iodination of phenols, which can be adapted for the synthesis of this compound.
| Catalyst/Reagent System | Oxidant | Key Features |
| Diaryliodonium Salts | - | Metal-free, high reactivity, broad scope. climateglobalnews.combioengineer.org |
| I₂ / NaNO₂ | - | Green reagent, room temperature reaction. thieme-connect.com |
| I₂ / H₂O₂ | H₂O₂ | Atom-economical, environmentally friendly oxidant. mdpi.com |
| Laccase / KI | Aerial O₂ | Enzymatic, highly sustainable, mild conditions. rsc.org |
| Peroxymonosulfate (PMS) / I⁻ | PMS | Metal-free oxidation system. acs.org |
This table is interactive. Click on the headers to sort.
These advanced methodologies underscore the shift towards greener and more sustainable practices in chemical synthesis. The application of aqueous media, metal-free catalysts, and enzymatic systems provides viable and efficient pathways to this compound, minimizing environmental impact while maintaining high synthetic utility.
Chemical Reactivity and Mechanistic Transformations of 3 Tert Butyl 4 Iodophenol
Transition-Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in 3-(tert-butyl)-4-iodophenol is the more reactive site for transition-metal-catalyzed reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds. This high reactivity makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. scirp.org This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide, such as the aryl iodide of this compound, in the presence of a palladium catalyst and a base. scirp.org The reaction is widely used to synthesize biaryl compounds. nih.gov
The catalytic cycle generally begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. frontiersin.org For aryl iodides, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. frontiersin.org A variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are used, often in aqueous solvent mixtures like toluene/water or dioxane/water. frontiersin.orgvinhuni.edu.vn
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of an aryl iodide like this compound with various arylboronic acids.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 |
| 3-Thienylboronic acid | Na₂PdCl₄ | sSPhos | K₂CO₃ | Acetonitrile/H₂O | 37-70 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/Ethanol/H₂O | 90 |
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. scirp.org The aryl iodide of this compound is an excellent substrate for this transformation.
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species occurs. Meanwhile, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-aryl-palladium(II) complex undergoes reductive elimination to furnish the arylalkyne product and regenerate the Pd(0) catalyst. scirp.org Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(CF₃COO)₂/PPh₃, with CuI as the co-catalyst and an amine like triethylamine (Et₃N) serving as both the base and often as the solvent. organic-chemistry.orgwikipedia.org
Representative conditions for the Sonogashira coupling of this compound are detailed below.
| Coupling Partner (Alkyne) | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-60 |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | Toluene | 70 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. acsgcipr.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acsgcipr.org The reaction of this compound with various primary or secondary amines can be achieved using this methodology.
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. libretexts.org Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. researchgate.net The success of the reaction heavily depends on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps. libretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required. researchgate.net
The table below outlines typical catalyst systems and conditions for the Buchwald-Hartwig amination.
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp. (°C) |
| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |
| Benzylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | 100-110 |
| Indole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 110 |
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 building block. diva-portal.org For an aryl iodide like this compound, this reaction provides a direct route to carboxylic acid derivatives such as esters, amides, and acids. diva-portal.org
The mechanism starts with the oxidative addition of the aryl iodide to a Pd(0) catalyst. Carbon monoxide then inserts into the aryl-palladium bond to form an acyl-palladium complex. d-nb.info This key intermediate can be trapped by various nucleophiles. Reaction with an alcohol yields an ester (alkoxycarbonylation), reaction with an amine produces an amide (aminocarbonylation), and reaction with water leads to a carboxylic acid. diva-portal.orgrsc.org The carbonylative Sonogashira coupling, where a terminal alkyne is used as the nucleophile, yields α,β-alkynyl ketones. google.com
General conditions for these transformations are presented in the following table.
| Nucleophile | Product Type | Palladium Catalyst | Base | Solvent | CO Pressure |
| Methanol | Ester | Pd(OAc)₂/dppf | Et₃N | DMF | 1-10 atm |
| Diethylamine | Amide | Pd(PPh₃)₂Cl₂ | Et₃N | Acetonitrile | 1 atm |
| Water | Carboxylic Acid | PdCl₂(PhCN)₂ | Et₃N | DMF | 10 atm |
| Phenylacetylene | Alkynyl Ketone | Pd(II)@MOF | K₂CO₃ | Dioxane | 1 atm |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is nucleophilic and can undergo a variety of classical transformations, including alkylation and acylation, to form ethers and esters, respectively.
Alkylation of the phenolic hydroxyl group, specifically O-alkylation, is most commonly achieved through a Williamson-type ether synthesis. The phenol (B47542) is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent like an alkyl halide or sulfate via an Sₙ2 reaction. For sterically hindered phenols, selecting the appropriate reaction conditions is important to favor O-alkylation over potential C-alkylation. organic-chemistry.org Copper-catalyzed methods using alkylborane reagents have also been developed for the O-alkylation of phenols under milder, base-free conditions. chemguide.co.uk
Acylation of the phenolic hydroxyl group converts it into an ester. This is typically accomplished by reacting the phenol with an acylating agent such as an acyl chloride or a carboxylic anhydride. mdpi.com The reaction is often performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid) and to activate the phenol. organic-chemistry.org Catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. nih.gov Under strongly acidic conditions, chemoselective O-acylation can also be achieved.
The table below provides examples of reagents used for these transformations.
| Transformation | Reagent | Catalyst/Base | Solvent | General Conditions |
| O-Alkylation (Ether) | Methyl iodide | K₂CO₃ | Acetone | Reflux |
| O-Alkylation (Ether) | Benzyl bromide | NaH | THF | 0 °C to RT |
| O-Acylation (Ester) | Acetyl chloride | Pyridine | Dichloromethane | 0 °C to RT |
| O-Acylation (Ester) | Acetic anhydride | DMAP (cat.) | Toluene | RT to 80 °C |
Oxidation Pathways and Mechanisms
The oxidation of phenols, particularly sterically hindered ones like this compound, can proceed through several pathways, often initiated by the formation of a phenoxyl radical. While specific studies on the oxidation of this compound are not extensively detailed in the literature, mechanistic pathways can be inferred from related compounds, such as 2,6-di-tert-butylphenol (B90309).
The initial step in the oxidation process is typically the abstraction of the hydrogen atom from the hydroxyl group by an oxidizing agent or radical species, forming a 3-(tert-butyl)-4-iodophenoxyl radical. Common oxidants used for such transformations include metal catalysts, oxygen, and peroxides like tert-butyl hydroperoxide (TBHP) organic-chemistry.orgresearchgate.netrsc.org. The mechanism can be radical-mediated, with species like tert-butoxy radicals initiating the hydrogen abstraction rsc.orgacs.org.
Once formed, the phenoxyl radical is a key intermediate whose subsequent reactivity determines the final products. Due to resonance, the unpaired electron is delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. This delocalization can lead to several reaction outcomes:
Dimerization: Sterically hindered phenoxyl radicals commonly undergo coupling reactions. Given the substitution pattern of this compound, C-C coupling at the vacant ortho position (C6) or C-O coupling could occur, leading to the formation of biphenol derivatives or diphenyl ethers, respectively. The oxidation of 2,6-di-tert-butylphenol, for example, can yield 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, indicating that C-C coupling at the para position is a favored pathway for that specific substrate researchgate.net. For this compound, the para-position is blocked by iodine, making coupling at other sites more probable.
Quinone Formation: Further oxidation of the phenoxyl radical or subsequent intermediates can lead to the formation of quinone-type structures. For instance, the oxidation of some tert-butyl-substituted phenols has been shown to yield reactive quinones nih.gov. The presence of the iodine atom might influence this pathway, potentially being displaced under certain oxidative conditions.
The reaction mechanism is sensitive to the specific oxidant and reaction conditions. For example, oxidation in an alkaline medium using a heterogeneous catalyst has been shown to be effective for producing diphenoquinones from 2,6-di-tert-butylphenol researchgate.net.
| Oxidant/System | Plausible Intermediate | Potential Product Type | Governing Factors |
| O₂, Metal Catalyst | 3-(tert-butyl)-4-iodophenoxyl radical | Dimerized Products (e.g., Biphenols) | Steric hindrance, Solvent, Catalyst choice |
| tert-Butyl Hydroperoxide (TBHP) | 3-(tert-butyl)-4-iodophenoxyl radical | Quinone derivatives, Dimerized Products | Temperature, Presence of initiators |
| Light (VL)-Irradiation | Excited state, Phenoxyl radical | Radical-derived products, ROS | pH, Presence of photosensitizers nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is highly substituted, and the directing effects of the existing groups, along with steric constraints, play a crucial role in determining the outcome of aromatic substitution reactions.
In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance libretexts.org. The tert-butyl group is a weak activator through its inductive effect and is also an ortho, para-director youtube.com. The iodine atom, conversely, is a deactivating group due to its inductive electron withdrawal but still directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate arenium ion.
The potential sites for electrophilic attack on the this compound ring are positions 2, 5, and 6. The directing effects of the substituents on these positions are summarized below:
Position 2 (ortho to -OH): Strongly activated by the hydroxyl group. However, this position is severely sterically hindered by the adjacent bulky tert-butyl group at position 3 stackexchange.comnsf.gov.
Position 5 (meta to -OH): This position is ortho to both the tert-butyl and iodo groups. While it receives a directing effect from these two substituents, it is meta to the powerful hydroxyl director, making it electronically disfavored.
Position 6 (ortho to -OH): This position is strongly activated by the hydroxyl group and is para to the tert-butyl group. It experiences minimal steric hindrance compared to position 2.
Therefore, electrophilic substitution is overwhelmingly directed to position 6 . This is the most electronically activated position that is also sterically accessible. For example, the nitration of p-tert-butylphenol occurs selectively at the position ortho to the hydroxyl group google.com. Similarly, in the halogenation of 4-halo-3-(tert-butyl)phenols, the outcome is a balance between the powerful directing effect of the -OH group and the steric hindrance imposed by the tert-butyl group stackexchange.com.
In contrast, nucleophilic aromatic substitution (SNAr) on the unmodified phenol ring is highly unlikely. The ring is electron-rich due to the hydroxyl and tert-butyl groups, which disfavors attack by a nucleophile libretexts.org. SNAr typically requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group libretexts.orgyoutube.com. In this compound, iodine is a potential leaving group, but the ring is not electronically activated for this transformation in its ground state.
| Position | Directing Group Effects | Steric Hindrance | Predicted EAS Reactivity |
| 2 | Ortho to -OH (strong activation) | High (from adjacent t-Bu) | Highly Disfavored |
| 5 | Meta to -OH (disfavored) | Moderate | Disfavored |
| 6 | Ortho to -OH (strong activation), Para to t-Bu (weak activation) | Low | Major Site of Substitution |
The regioselectivity of EAS on this compound is a classic example of the competition between electronic activation and steric hindrance.
Steric Effects: The primary steric influence is the large tert-butyl group. Its sheer bulk prevents the approach of electrophiles to the adjacent C2 position stackexchange.comyoutube.com. This steric blocking is a common strategy in organic synthesis to direct substitution away from a particular site. While the iodine atom is also large, its steric effect on the adjacent C5 position is less significant than the effect of the tert-butyl group on C2. Generally, steric effects primarily influence the ratio of ortho to para products, with the less hindered para position often being favored youtube.com. In this case, since the para position is already occupied by iodine, the steric effect serves to almost exclusively select the unhindered ortho position (C6) over the hindered one (C2).
Radical Reactions and Their Mechanistic Interrogations
This compound can participate in radical reactions through two primary pathways: cleavage of the C-I bond to form an aryl radical, or abstraction of the phenolic hydrogen to form a phenoxyl radical.
The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 67 kcal/mol for iodobenzene rsc.org. This relatively low BDE makes it susceptible to homolytic cleavage upon exposure to heat, UV light, or radical initiators (e.g., AIBN) rsc.orgnih.gov.
This cleavage generates a 3-(tert-butyl)-4-hydroxyphenyl radical and an iodine radical. The aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions:
Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule to yield 3-(tert-butyl)phenol.
Coupling Reactions: It can couple with other radical species or add to unsaturated systems.
Base-Promoted Homolytic Aromatic Substitution (BHAS): In the presence of a base, iodophenols can undergo homolytic aromatic substitution, providing a pathway to form complex polycyclic structures rsc.org.
The generation of an aryl radical from the C-I bond is a key step in many modern synthetic methods, often utilized in transition-metal-free coupling and functionalization reactions nih.gov.
Alternatively, radical reactions can be initiated by the abstraction of the phenolic hydrogen atom, a process that is thermodynamically favorable for many radical species. This homolysis of the O-H bond generates a 3-(tert-butyl)-4-iodophenoxyl radical nih.govcanada.ca. The stability of this radical is enhanced by the presence of the tert-butyl group, which provides some steric shielding nih.gov.
The phenoxyl radical is a versatile intermediate with dual reactivity:
As a Radical: The unpaired electron density, primarily on the oxygen and delocalized into the ring, allows it to act as a potent hydrogen atom abstractor from other molecules canada.ca. It can also engage in radical-radical coupling reactions, leading to dimerization as discussed in the oxidation section.
As an Electronic Modifier: The formation of the phenoxyl radical dramatically alters the electronic properties of the aromatic ring. The oxygen-centered radical acts as a powerful open-shell electron-withdrawing group. This electronic activation can render the otherwise electron-rich ring susceptible to nucleophilic attack. This transient activation provides a pathway for a homolysis-enabled nucleophilic aromatic substitution, where a nucleophile can attack the carbon bearing the iodine, leading to the displacement of iodide. This mechanism allows for SNAr-type reactions on phenol derivatives that are unreactive in their ground state.
The O-H bond dissociation free energy (BDFE) for sterically hindered phenols like 2,4,6-tri-tert-butylphenol (B181104) is around 77-78 kcal/mol, providing a thermodynamic measure for the ease of phenoxyl radical formation nih.gov. The reactivity of the resulting phenoxyl radical is surprisingly high, often exceeding that of peroxyl radicals in hydrogen abstraction reactions canada.ca.
| Radical Type | Formation Method | Key Intermediate | Subsequent Reactivity |
| Aryl Radical | Homolysis of C-I bond (heat, light, initiator) | 3-(tert-butyl)-4-hydroxyphenyl radical | H-atom abstraction, Coupling, BHAS nih.govrsc.org |
| Phenoxyl Radical | Homolysis of O-H bond (H-atom abstraction) | 3-(tert-butyl)-4-iodophenoxyl radical | H-atom abstraction, Dimerization, Enabling SNAr canada.canih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Tert Butyl 4 Iodophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 3-(tert-butyl)-4-iodophenol in solution. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous substituted phenols.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (aromatic) | 6.8 - 7.5 | |
| OH | 4.5 - 5.5 | |
| CH₃ (tert-butyl) | ~1.4 | |
| C-OH | 150 - 155 | |
| C-I | 90 - 95 | |
| C-C(CH₃)₃ | 140 - 145 | |
| C (aromatic) | 115 - 135 | |
| C (tert-butyl quaternary) | ~35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals and confirm the connectivity of atoms within this compound, a suite of two-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons, allowing for the assignment of their relative positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would enable the unambiguous assignment of the protonated aromatic carbons by linking their signals to the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons, such as the iodine- and tert-butyl-substituted carbons, by observing correlations from nearby protons. For instance, the protons of the tert-butyl group would show a correlation to the aromatic carbon to which the tert-butyl group is attached.
Conformational Analysis via NMR Spectroscopic Parameters
The conformation of this compound in solution is influenced by the rotational freedom around the C-O bond of the hydroxyl group and the C-C bond of the tert-butyl group. The tert-butyl group, being sterically demanding, will likely influence the preferred orientation of the adjacent hydroxyl group.
Conformational preferences can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOESY experiments detect through-space interactions between protons that are in close proximity. An NOE between the hydroxyl proton and the protons of the tert-butyl group would suggest a conformation where the hydroxyl group is oriented towards the tert-butyl group. Conversely, the absence of such an NOE would imply that the hydroxyl group preferentially points away from the bulky substituent. The rotational barrier of the tert-butyl group can also be studied by variable temperature NMR, where coalescence of the methyl proton signals at different temperatures can provide information about the energy barrier to rotation.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
While a specific crystal structure for this compound is not publicly available in crystallographic databases, its solid-state structure can be inferred by analogy to closely related compounds. Single-crystal X-ray diffraction would provide precise information on the molecular geometry and the packing of the molecules in the crystal lattice.
Molecular Conformation, Bond Lengths, and Torsion Angles
In the solid state, the phenyl ring of this compound is expected to be planar. The tert-butyl and iodo substituents will cause some strain on the aromatic ring, which may be reflected in slight distortions of the bond angles from the ideal 120°. The conformation of the hydroxyl and tert-butyl groups relative to the phenyl ring is of particular interest. The torsion angle defined by the H-O-C-C atoms would indicate the orientation of the hydroxyl proton, which is crucial for understanding hydrogen bonding patterns. Similarly, the torsion angles involving the tert-butyl group would describe its rotational position.
Expected Bond Lengths and Torsion Angles for this compound
Based on data from similar structures in the Cambridge Structural Database.
| Parameter | Expected Value |
|---|---|
| C-I Bond Length | 2.08 - 2.12 Å |
| C-O Bond Length | 1.36 - 1.39 Å |
| C-C (aromatic) Bond Length | 1.37 - 1.40 Å |
| C-C (tert-butyl to ring) Bond Length | 1.52 - 1.55 Å |
| H-O-C-C Torsion Angle | Variable, dependent on hydrogen bonding |
Supramolecular Interactions: Hydrogen Bonding and Halogen Bonding
The crystal packing of this compound would be governed by a combination of non-covalent interactions, primarily hydrogen bonding and halogen bonding.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, leading to the formation of chains or cyclic motifs (synthons) in the crystal lattice. The presence of the bulky tert-butyl group adjacent to the hydroxyl group may influence the geometry of these hydrogen bonds.
Crystal Packing and Polymorphism Studies
Polymorphism is the ability of a substance to crystallize into different solid-state forms with distinct physical properties. For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature) could lead to the formation of different polymorphs, each characterized by a unique arrangement of molecules and, consequently, different supramolecular interactions. The study of polymorphism is crucial as it can affect properties such as melting point, solubility, and stability.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₃IO, the expected monoisotopic mass would be calculated with high precision. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the target molecule.
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺˙). The fragmentation of this molecular ion is expected to follow pathways characteristic of both tert-butyl substituted aromatic compounds and iodophenols. The tert-butyl group typically initiates fragmentation through the loss of a methyl radical (•CH₃), a highly stable carbocation, leading to a significant [M-15]⁺ peak. Another common fragmentation for alkylated phenols is the loss of the entire alkyl group, in this case, a tert-butyl radical, to form a stable hydroxyphenyl cation.
The presence of iodine is expected to manifest in several characteristic ways. A peak corresponding to the iodine cation [I]⁺ at m/z 127 is anticipated, resulting from the cleavage of the C-I bond. The relative stability of the aromatic ring may also lead to the loss of the entire iodine atom as a radical, resulting in a [M-127]⁺ fragment.
The fragmentation of the this compound molecular ion provides a detailed fingerprint for its structural confirmation. The primary fragmentation is the alpha-cleavage of the tert-butyl group, leading to the loss of a methyl radical (CH₃•) to form a stable benzylic cation. This results in a prominent peak at [M-15]⁺. Subsequent fragmentation of this ion could involve the loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation pathway for phenols, which would yield a peak at [M-15-28]⁺.
Another significant fragmentation pathway involves the cleavage of the C-I bond. This can result in the formation of a 3-tert-butylphenol (B181075) cation at [M-127]⁺. The presence of a peak at m/z 127, corresponding to the iodine cation (I⁺), is also a strong indicator of an iodine-containing compound. The relative intensities of these fragment ions can provide insights into the bond strengths and stability of the resulting ions.
A plausible fragmentation pathway can be summarized as follows:
Molecular Ion (M⁺˙): The intact ionized molecule, C₁₀H₁₃IO⁺˙.
Loss of a Methyl Radical: M⁺˙ → [M-CH₃]⁺ + CH₃•. This is often the base peak in tert-butyl substituted aromatics.
Loss of the tert-butyl Radical: M⁺˙ → [M-C(CH₃)₃]⁺ + •C(CH₃)₃.
Loss of an Iodine Atom: M⁺˙ → [M-I]⁺ + I•.
Formation of Iodine Cation: M⁺˙ → [I]⁺ + [M-I]•.
The following interactive data table summarizes the predicted significant fragment ions in the high-resolution mass spectrum of this compound.
| m/z (predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 276.0011 | [C₁₀H₁₃IO]⁺˙ | C₁₀H₁₃IO | Molecular Ion (M⁺˙) |
| 261.9855 | [C₉H₁₀IO]⁺ | C₉H₁₀IO | [M-CH₃]⁺ |
| 219.0919 | [C₁₀H₁₃O]⁺ | C₁₀H₁₃O | [M-I]⁺ |
| 127.9923 | [C₄H₉]⁺ | C₄H₉ | tert-butyl cation |
| 126.9045 | [I]⁺ | I | Iodine cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are anticipated in the 2850-3100 cm⁻¹ region.
The fingerprint region, below 1600 cm⁻¹, will contain a wealth of structural information. Aromatic C=C stretching vibrations are expected to appear as a series of bands between 1450 and 1600 cm⁻¹. The in-plane O-H bending and C-O stretching vibrations will likely give rise to coupled bands in the 1200-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The substitution pattern on the benzene ring will influence the positions of the out-of-plane C-H bending vibrations, which are expected in the 800-900 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be strong. The C-I bond, being highly polarizable, should also give a strong Raman signal for its stretching vibration. In contrast to the broad O-H stretch in the IR spectrum, the O-H stretching vibration in the Raman spectrum is often sharper.
The following interactive data table summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (sharper) | Phenolic hydroxyl group |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 | C-H bonds of the tert-butyl group |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Benzene ring vibrations |
| O-H Bend / C-O Stretch | 1200-1400 | 1200-1400 | Coupled in-plane vibrations |
| Aromatic Ring Breathing | Weak | ~1000 (strong) | Symmetric ring vibration |
| Aromatic C-H Out-of-plane Bend | 800-900 | Weak | Bending of C-H bonds out of the ring plane |
| C-I Stretch | 500-600 | 500-600 (strong) | Carbon-Iodine bond vibration |
Theoretical and Computational Investigations of 3 Tert Butyl 4 Iodophenol
Density Functional Theory (DFT) Calculations and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is frequently employed to predict geometries, reaction energies, and various molecular properties with a good balance of accuracy and computational cost. nih.gov For a molecule like 3-(tert-butyl)-4-iodophenol, DFT calculations would provide significant insights into its behavior at a molecular level.
Optimized Geometries and Conformational Energy LandscapesA crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the phenol (B47542) ring, the hydroxyl group, the bulky tert-butyl group, and the iodine atom.
Following optimization, a conformational analysis would be performed to explore the molecule's conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry, specifically the rotation around single bonds. frontiersin.orgresearchgate.net For this compound, the key rotations would be around the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. The analysis would identify the most stable conformer (the global minimum on the energy landscape) and any other low-energy conformers (local minima), as well as the energy barriers separating them. nih.govnih.gov This information is vital for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity.taylorandfrancis.comIt focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).ossila.comwikipedia.org
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. ossila.comyoutube.com A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. ossila.comyoutube.com A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. wikipedia.org This gap is a critical indicator of molecular stability and reactivity. A small energy gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org
For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, thereby predicting the sites of electrophilic and nucleophilic attack.
Table 5.1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | Value not available | Indicates electron-donating ability |
| ELUMO | Value not available | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Value not available | Predicts chemical reactivity and stability |
Note: Specific computational data for this compound is not available in the reviewed literature.
Electrostatic Potential Surface Analysis for Noncovalent InteractionsThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its intermolecular interaction patterns.imist.marasayanjournal.co.inThe MEP map is plotted onto the electron density surface, using a color scale to represent different potential values.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are typically associated with lone pairs on electronegative atoms (like the oxygen of the hydroxyl group). These regions are prone to electrophilic attack and are sites for hydrogen bond acceptance.
Positive Regions (Blue): These areas correspond to electron-deficient regions, usually around hydrogen atoms (especially the hydroxyl proton) and regions of positive charge. rasayanjournal.co.in These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. A region of positive potential, known as a sigma-hole, is also expected on the iodine atom along the extension of the C-I bond, making it a potential halogen bond donor. researchgate.net
Neutral Regions (Green): These areas, often found on carbon-rich regions like the aromatic ring and the tert-butyl group, have an electrostatic potential close to zero.
For this compound, the MEP analysis would highlight the electron-rich oxygen atom, the electron-poor hydroxyl hydrogen, and the sigma-hole on the iodine, providing a clear picture of how the molecule would engage in noncovalent interactions like hydrogen and halogen bonding. researchgate.net
Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties. These descriptors are often used in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies to build mathematical models that predict the biological activity or physical properties of compounds.
For this compound, a range of descriptors could be calculated:
Table 5.2: Common Quantum Chemical Descriptors
| Descriptor | Formula | Significance | Predicted Value |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | Value not available |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | Value not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons | Value not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | Value not available |
| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity | Value not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the ability to act as an electrophile | Value not available |
Note: Specific computational data for this compound is not available in the reviewed literature.
These descriptors would provide a quantitative measure of the molecule's reactivity, which could then be used to predict its behavior in various chemical environments or its potential biological activity without the need for experimental testing.
Analysis of Steric and Electronic Effects of SubstituentsThe chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its substituents on the phenol ring.
Hydroxyl (-OH) group: This is a strong electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect dominates, making it a powerful activating group and directing incoming electrophiles to the ortho and para positions.
tert-Butyl (-C(CH₃)₃) group: This is a bulky alkyl group that exerts a weak electron-donating inductive effect (+I effect). Its primary influence is steric hindrance, which can block or slow down reactions at adjacent positions. wikipedia.org In this molecule, its position ortho to the hydroxyl group can sterically hinder access to that site.
The combined influence of these groups dictates the reactivity of the aromatic ring. The powerful activating effect of the -OH group is the dominant electronic factor. The tert-butyl group provides significant steric bulk, while the iodine atom primarily acts as an electron-withdrawing group. chemrxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation would provide a detailed view of the dynamic behavior of this compound, both as an isolated molecule and in solution.
By simulating the molecule's trajectory, MD can reveal:
Conformational Dynamics: How the molecule transitions between different stable conformations identified in the energy landscape analysis. ekb.eg
Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and form a solvation shell. It would detail the specific hydrogen bonding interactions between the phenol's hydroxyl group and surrounding water molecules.
Vibrational Motions: The simulation would capture the bond stretching, angle bending, and torsional motions of the molecule, providing insight into its internal flexibility.
For this compound, MD simulations could be particularly useful for understanding how the bulky tert-butyl group and the heavy iodine atom influence its movement and interactions with its environment, such as a solvent or a biological receptor site. ekb.egchemrxiv.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
For any synthetic transformation involving this compound, for example, O-alkylation or electrophilic aromatic substitution, computational methods can be used to locate the transition state (TS). A transition state is the highest energy point along the reaction coordinate and its structure is characterized by having exactly one imaginary vibrational frequency.
Characterizing the TS involves optimizing its geometry and calculating its energy. This provides crucial information about the bond-breaking and bond-forming processes. For instance, in a hypothetical SN2 reaction at the oxygen atom, the TS would show a partial bond between the oxygen and the incoming electrophile, and a partially elongated O-H bond. Without specific published reaction studies, characterization data remains theoretical.
Once the structures and energies of the reactants, intermediates, transition states, and products are calculated, an energetic profile of the reaction pathway can be constructed. This profile visualizes the energy changes throughout the reaction, with the activation energy (Ea) being the difference in energy between the reactants and the highest transition state.
These profiles are essential for predicting reaction feasibility and understanding selectivity. A reaction with a lower activation energy will proceed faster. While this is a standard computational approach, energetic profiles for specific synthetic transformations starting from this compound are not documented in available research.
A hypothetical energetic profile data table would appear as follows:
| Species | Method | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | M06-2X/def2-SVP | 0.0 |
| Transition State 1 (TS1) | M06-2X/def2-SVP | Data not available |
| Intermediate | M06-2X/def2-SVP | Data not available |
| Transition State 2 (TS2) | M06-2X/def2-SVP | Data not available |
| Product | M06-2X/def2-SVP | Data not available |
This table illustrates the type of data generated from reaction pathway analysis; specific values for reactions involving this compound are not available.
Mechanistic Investigations into Biological Interactions of 3 Tert Butyl 4 Iodophenol Analogues
Molecular Docking and Receptor Binding Studies
Molecular docking is a computational technique widely used in structure-based drug design to predict the binding conformation and affinity of small molecules to a target protein. taylorandfrancis.com For analogues of 3-(tert-butyl)-4-iodophenol, these studies provide critical insights into how they interact with receptor binding sites, paving the way for rational drug design and the prediction of biological activity.
Identification of Putative Binding Sites and Key Intermolecular Interactions
Computational docking studies on analogues of this compound have successfully identified specific binding pockets and the nature of their molecular interactions. For example, the analogue 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to bind within the ligand-binding pocket (LBP) of the Retinoid X Receptor alpha (RXRα). nih.gov Although it occupies only a small portion of the pocket, it maintains crucial interactions necessary for receptor activation. nih.gov The hydroxyl group of 2,4-DTBP forms a key hydrogen bond with the main chain carbonyl group of the amino acid Cysteine 432 (C432). nih.gov Furthermore, the tert-butyl group at position 2 is held in close proximity to residues involved in receptor activation, highlighting the importance of this bulky substituent in stabilizing the active conformation of the receptor. nih.gov
In other studies involving different receptor targets, similar key interactions have been identified for related compounds. For instance, docking studies of certain thymidine (B127349) derivatives against the FimH protein of E. coli revealed strong interactions with a range of polar and non-polar amino acid residues, including Tyrosine (Tyr) 48, Tyr137, Aspartic acid (Asp) 140, and Isoleucine (Ile) 52. researchgate.net These interactions are predominantly non-covalent and include hydrogen bonds, and hydrophobic interactions, which collectively determine the binding affinity and specificity of the ligand.
| Analogue | Receptor Target | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| 2,4-di-tert-butylphenol (2,4-DTBP) | Retinoid X Receptor alpha (RXRα) | Cysteine 432 | Hydrogen Bond | nih.gov |
| Thymidine Derivatives | FimH of E. coli | Tyr48, Tyr137, Asp140, Gln133, Ile52 | Non-bonding Interactions | researchgate.net |
Computational Structure-Activity Relationship (SAR) Derivation for Target Engagement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing molecular structures to enhance biological activity. nih.gov For analogues of this compound, computational SAR analyses have been instrumental in defining the roles of specific substituents and their positions on the phenol (B47542) ring.
Studies on the activation of the RXRα receptor by various tert-butylated phenols provide a clear example of SAR. The compound 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP), which has three tert-butyl groups, shows the highest potency and efficacy. nih.gov The importance of the tert-butyl group at position 4 is underscored by comparing 2,4-di-tert-butylphenol (2,4-DTBP) with 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). While 2,4-DTBP is an effective RXRα activator, 2,6-DTBP, which lacks the substituent at the para position, shows no detectable activity. nih.gov This demonstrates that the substituent at the position equivalent to the iodine in this compound is critical for this specific target engagement.
Similarly, research into novel mitochondrial inhibitors has highlighted subtle structural differences that lead to significant changes in potency. A comparison of two nearly identical analogues revealed that a minor structural modification could result in an approximately four-fold difference in potency for targeting cancer stem cell propagation. researchgate.net These computational SAR findings are invaluable for guiding the synthesis of new analogues with improved target engagement and desired biological effects.
| Compound | Substituent Positions (tert-butyl) | RXRα Activation | Source |
|---|---|---|---|
| 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) | 2, 4, 6 | High Potency | nih.gov |
| 2,4-di-tert-butylphenol (2,4-DTBP) | 2, 4 | Effective Activator | nih.gov |
| 2,6-di-tert-butylphenol (2,6-DTBP) | 2, 6 | No Detectable Activity | nih.gov |
Enzyme Modulation and Inhibition Mechanisms
Enzymes are primary targets for many therapeutic drugs, and altering their activity can produce immediate and well-defined physiological effects. nih.gov Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes, with studies focusing on elucidating the specificity and kinetics of these interactions.
Elucidation of Enzyme-Substrate/Inhibitor Specificity
Research has shown that tert-butylphenol derivatives can exhibit specificity in their enzyme inhibition profiles. For instance, a novel di-tert-butylphenol compound, LQFM-091, was identified as a dual inhibitor of both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory pathway. nih.gov This dual inhibition is a desirable trait for anti-inflammatory agents.
In another example, 4-(tert-butyl)-phenylacetylene, an analogue lacking the hydroxyl group, was found to be a potent and specific mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). nih.gov This inactivation is highly specific, as the reactive intermediate formed during catalysis does not leave the active site before covalently modifying the enzyme. nih.gov This high degree of specificity minimizes off-target effects, a crucial consideration in drug development. Further studies on different chemical scaffolds have identified potent and selective inhibitors for other enzymes, such as Monoamine Oxidase B (MAO-B), which is a target for treating neurodegenerative diseases. frontiersin.org
Kinetic Studies of Enzyme Activity Modulation
Kinetic studies are essential for quantifying the potency of an inhibitor and understanding its mechanism of action. For the mechanism-based inactivation of cytochrome P450 2B4 by 4-(tert-butyl)-phenylacetylene, detailed kinetic parameters have been determined. The inactivation process was found to be time-dependent and followed pseudo-first-order kinetics, with an inactivation constant (k_inact) of 0.12 min⁻¹ and an inhibition constant (K_I) of 0.44 µM. nih.gov The partition ratio, which represents the number of product molecules released per inactivation event, was approximately zero, confirming the high efficiency of the inactivation process. nih.gov
The covalent modification of P450 2B4 by this analogue was found to impair catalysis by sterically hindering substrate binding, which in turn prevents the stimulation of electron transfer required for the enzyme's catalytic cycle. nih.gov Such detailed kinetic analyses provide a quantitative basis for comparing the potency of different inhibitors and for understanding the precise molecular events that lead to the modulation of enzyme activity.
| Analogue | Enzyme Target | K_I (µM) | k_inact (min⁻¹) | Mechanism | Source |
|---|---|---|---|---|---|
| 4-(tert-butyl)-phenylacetylene | Cytochrome P450 2B4 | 0.44 | 0.12 | Mechanism-based Inactivation | nih.gov |
Cellular Pathway Perturbation at the Molecular Level
The interaction of a small molecule with its primary target often initiates a cascade of downstream events, leading to the perturbation of cellular pathways. Investigations into analogues of this compound have revealed significant effects on critical cellular processes, including metabolism, gene expression, and cell fate decisions.
One analogue has been shown to exert anticancer effects by directly targeting mitochondrial function. researchgate.net This compound inhibits mitochondrial complex I activity, leading to ATP depletion and a compensatory increase in glycolysis. This bioenergetic crisis triggers mitochondrial fragmentation, a known initiator of autophagy, as evidenced by increased LC3-II expression and suppression of the mTOR pathway. researchgate.net Concurrently, the compound induces apoptosis through the cleavage of caspase-3, ultimately reducing cancer cell viability. researchgate.net
In a different context, 2,4-DTBP has been identified as a potential "obesogen" due to its ability to perturb pathways controlling adipogenesis. nih.gov It induces lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells by activating the peroxisome proliferator-activated receptor-gamma (PPARγ)-RXR heterodimer. nih.gov Furthermore, 2,4-DTBP can act as an agonist for the thyroid hormone receptor beta (TRβ)/RXRα heterodimer, demonstrating its ability to modulate multiple nuclear receptor signaling pathways that govern gene expression and cellular differentiation. nih.gov
In microorganisms, related compounds like 4-tert-butylphenol (B1678320) are subject to metabolic degradation. The metabolic pathway in Sphingobium fuliginis begins with hydroxylation to form 4-tert-butylcatechol, which is then processed through a meta-cleavage pathway, demonstrating how cellular systems can process and detoxify such compounds. researchgate.net
Exploration of Molecular Targets within Cellular Systems
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the cell. For analogues of this compound, research has identified several proteins and cellular components that serve as primary targets. These interactions are the initiating events that lead to broader cellular responses.
One of the most well-documented targets for a related compound, 2,4-di-tert-butylphenol (2,4-DTBP), is the Retinoid X Receptor alpha (RXRα). nih.gov RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), to regulate gene expression involved in various physiological processes, including adipogenesis. nih.gov Structural studies have confirmed that 2,4-DTBP binds directly to the ligand-binding pocket of RXRα. nih.gov This interaction stabilizes the active conformation of the receptor, promoting the recruitment of coactivator proteins and subsequent gene transcription. nih.gov
Another analogue, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been investigated for its anti-cancer properties, revealing a different set of molecular targets. kjpp.net This compound has been shown to induce apoptosis (programmed cell death) by targeting key proteins in the mitochondrial-dependent intrinsic pathway. kjpp.net Specifically, it influences the levels of Bcl-2 family proteins and activates caspases, which are the executive enzymes of apoptosis. kjpp.net The pro-apoptotic activity of KTH-13-t-Bu is linked to its ability to decrease the levels of pro-caspases-3 and -9 while increasing their cleaved, active forms. kjpp.net It also downregulates the anti-apoptotic protein Bcl-2. kjpp.net
The table below summarizes the identified molecular targets for these analogues.
| Compound Analogue | Molecular Target(s) | Cellular Process Affected |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Retinoid X Receptor alpha (RXRα) | Gene Transcription, Adipogenesis |
| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | Caspase-3, Caspase-9, Bcl-2 | Apoptosis (Intrinsic Pathway) |
| Src, AKT, STAT3 | Cell Survival Signaling |
Investigation of Signaling Cascade Interference Mechanisms
The activation of RXRα by 2,4-DTBP provides a clear example of signaling interference. By binding to RXRα, 2,4-DTBP activates the PPARγ/RXRα heterodimer. nih.gov This activation leads to increased lipid accumulation and the expression of adipogenic marker genes, demonstrating a direct interference with the signaling pathways that control cell differentiation, specifically in human mesenchymal stem cells. nih.gov The compound was also found to activate the GAL4-TRβ fusion protein in the presence of RXRα, further supporting the model that it alters the function of nuclear receptor heterodimers through its action on the RXRα partner. nih.gov
In the context of cancer cell signaling, KTH-13-t-Bu has been shown to suppress critical cell survival pathways. kjpp.net Research indicates that this compound inhibits the phosphorylation of several key signaling proteins, including Src, AKT, and Signal Transducer and Activator of Transcription 3 (STAT3). kjpp.net The Src/AKT/STAT3 pathway is a well-known cascade that promotes cell proliferation and survival while inhibiting apoptosis. By diminishing the levels of phospho-Src, phospho-AKT, and phospho-STAT3, KTH-13-t-Bu effectively blocks these pro-survival signals, tipping the cellular balance towards apoptosis. kjpp.net This suggests that the anti-cancer effects of this analogue are mediated through the dual action of inducing pro-apoptotic pathways and suppressing survival signaling cascades. kjpp.net
The following table details the signaling pathways modulated by these analogues.
| Compound Analogue | Signaling Pathway | Mechanism of Interference | Consequence |
| 2,4-di-tert-butylphenol (2,4-DTBP) | PPARγ/RXRα Signaling | Agonist for RXRα, leading to activation of the heterodimer. nih.gov | Induction of adipogenesis. nih.gov |
| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | Intrinsic Apoptosis Pathway | Upregulation of cleaved caspases-3 and -9; downregulation of Bcl-2. kjpp.net | Induction of programmed cell death. kjpp.net |
| Src/AKT/STAT3 Survival Pathway | Inhibition of Src, AKT, and STAT3 phosphorylation. kjpp.net | Suppression of cell survival signals. kjpp.net |
Bioisosteric Replacements and Rational Analogue Design
Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications. azolifesciences.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in this process. baranlab.org For this compound, both the tert-butyl group and the iodine atom are potential sites for bioisosteric replacement to enhance potency, selectivity, or pharmacokinetic properties.
The tert-butyl group is a bulky, non-polar moiety that often plays a crucial role in fitting into hydrophobic pockets of target proteins. kjpp.net However, it can also be susceptible to metabolic oxidation. chemsrc.com Bioisosteric replacements for the tert-butyl group aim to mimic its size and shape while potentially improving metabolic stability or altering lipophilicity. cambridgemedchemconsulting.comenamine.net Examples of such replacements include the trifluoromethyl oxetane (B1205548) group, which has been shown to decrease lipophilicity and improve metabolic stability relative to a corresponding tert-butyl analogue. cambridgemedchemconsulting.comsemanticscholar.org Other potential isosteres include cyclopropyl, cyclobutyl, and isopropyl groups. enamine.net
Rational analogue design for this compound would involve a systematic exploration of these bioisosteric replacements. nih.govpatsnap.com By synthesizing and testing analogues with these modifications, researchers can develop a structure-activity relationship (SAR) profile. For instance, if the primary target contains a hydrophobic pocket, maintaining the bulk of the tert-butyl group or its isostere would be critical. If halogen bonding is important for target interaction, the choice of halogen or a halogen-bond-mimicking group would be key. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can further guide the design process by predicting how different analogues will interact with a putative target. patsnap.comopenmedicinalchemistryjournal.com
The table below lists potential bioisosteric replacements for the key functional groups of this compound.
| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| tert-butyl | Cyclopropyl, Cyclobutyl, Isopropyl enamine.net | Mimic steric bulk with potentially altered lipophilicity. |
| Trifluoromethyl oxetane cambridgemedchemconsulting.comsemanticscholar.org | Decrease lipophilicity, improve metabolic stability. cambridgemedchemconsulting.comsemanticscholar.org | |
| Pentafluorosulfanyl (SF₅) | Highly lipophilic and metabolically stable alternative. | |
| Iodine | Bromine (Br), Chlorine (Cl) | Modify halogen bond strength and lipophilicity. |
| Trifluoromethyl (CF₃) cambridgemedchemconsulting.com | Electron-withdrawing group, can alter pKa and binding. | |
| Cyano (CN) cambridgemedchemconsulting.com | Polar group, can act as a hydrogen bond acceptor. |
Applications of 3 Tert Butyl 4 Iodophenol in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules and Scaffolds
The presence of both a hydroxyl and an iodo functional group on the benzene (B151609) ring allows for sequential and regioselective transformations, making 3-(tert-butyl)-4-iodophenol an attractive starting material for the synthesis of diverse organic molecules.
While direct applications in the total synthesis of natural products are not extensively documented, the structural motifs present in this compound are found in various biologically active molecules. The aryl iodide functionality is a key handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex natural product skeletons.
For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are widely employed to construct biaryl linkages, introduce acetylenic moieties, or append vinyl groups to an aromatic core. nih.govcardiff.ac.ukorganic-chemistry.org The iodophenol moiety can, in principle, participate in such reactions to build scaffolds analogous to those found in natural products. For example, the synthesis of isoflavone (B191592) natural products has been achieved using Suzuki-Miyaura coupling as a key step, starting from a substituted bromophenol. The reactivity of aryl iodides is generally higher than aryl bromides in these couplings, suggesting that this compound could be a suitable substrate for similar transformations.
The following table illustrates the potential cross-coupling reactions that this compound could undergo, based on established methodologies for aryl iodides.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | Aryl-Aryl |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | Aryl-Alkyne |
| Heck | Alkene | Pd(OAc)2 / Phosphine (B1218219) ligand / Base | Aryl-Alkene |
| Buchwald-Hartwig | Amine | Pd2(dba)3 / Phosphine ligand / Base | Aryl-Nitrogen |
| Ullmann | Alcohol/Phenol (B47542) | CuI / Ligand / Base | Aryl-Oxygen (Ether) |
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials, can be facilitated by precursors like this compound. The ortho-iodophenol moiety is a well-established precursor for the synthesis of benzofurans. nih.govrsc.orgorganic-chemistry.org Although this compound is a para-iodophenol, its derivatization to introduce a suitable functional group ortho to the hydroxyl group could open pathways to related heterocyclic systems.
More directly, the carbon-iodine bond can participate in intramolecular cyclization reactions to form heterocyclic rings. For example, palladium-catalyzed reactions of o-iodophenols with alkynes, followed by intramolecular cyclization, are a common route to benzofurans. rsc.org Similarly, the reaction of o-iodoanilines with silylaryl triflates followed by palladium-catalyzed cyclization provides an efficient route to carbazoles. nih.govuc.edu While these examples utilize ortho-halo substrates, they demonstrate the principle of using halogenated phenols and anilines as key intermediates in heterocyclic synthesis.
The following table summarizes potential heterocyclic systems that could be targeted starting from derivatives of this compound, based on known synthetic strategies.
| Target Heterocycle | General Strategy | Key Reaction |
|---|---|---|
| Substituted Benzofurans | Coupling of an ortho-alkynyl derivative | Intramolecular Cyclization |
| Substituted Carbazoles | Coupling of an ortho-amino derivative with an aryl partner | Palladium-catalyzed C-N coupling and C-H activation |
| Dibenzofurans | Coupling with a silylaryl triflate and subsequent cyclization | Palladium-catalyzed Cross-Coupling/Cyclization |
Development of Functional Materials and Polymers
The unique combination of functional groups in this compound makes it a candidate for the development of new polymers and functional materials with tailored properties.
The phenolic hydroxyl group of this compound can be utilized in step-growth polymerization to form polyethers. For example, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with a dihaloalkane, could lead to the formation of polyethers with pendant iodo and tert-butyl groups. These pendant groups could then be used for post-polymerization modification.
Furthermore, the carbon-iodine bond can be used in polymerization reactions. For instance, Ullmann coupling of diiodinated monomers is a known method for the synthesis of poly(phenylene ether)s. wikipedia.org While this typically involves symmetrical biaryls, the principle could be extended to the polymerization of appropriately functionalized derivatives of this compound. The synthesis of conjugated polymers often relies on cross-coupling reactions of dihalogenated aromatic monomers. kennesaw.eduadvancedsciencenews.com Thus, a difunctionalized derivative of this compound could serve as a monomer in the synthesis of novel conjugated polymers.
The tert-butyl group can enhance the solubility and processability of the resulting polymers, while the iodine atom provides a site for further functionalization or can influence the electronic properties of the material.
The synthesis of materials with interesting optical and electronic properties, such as liquid crystals and conjugated polymers, often involves the use of rigid aromatic cores. colorado.eduyoutube.com The structure of this compound, with its defined substitution pattern, could be a useful starting point for the synthesis of such materials. For example, elongation of the molecular structure through cross-coupling reactions at the iodo position could lead to the formation of calamitic liquid crystals. The introduction of a 1,3,4-oxadiazole (B1194373) ring into aromatic cores is a known strategy for inducing mesomorphism. beilstein-journals.org
While there is no direct literature on the use of this compound for these specific applications, the general principles of molecular design for optoelectronic and responsive materials suggest its potential. The ability to introduce different functional groups via the hydroxyl and iodo moieties would allow for the fine-tuning of properties such as absorption and emission wavelengths, and responsiveness to external stimuli.
Role in Catalysis and Ligand Design
The structure of this compound is well-suited for its use as a precursor in the design of specialized ligands for metal-catalyzed reactions.
The synthesis of phosphine ligands, which are crucial in homogeneous catalysis, can be achieved through the reaction of organometallic reagents with halophosphines. nih.govliv.ac.uk A common route involves the conversion of an aryl halide to an organolithium or Grignard reagent, followed by reaction with a chlorophosphine. This compound could be converted to its lithiated derivative, which could then be reacted with a chlorophosphine to generate a phosphine ligand. The resulting ligand would feature a hydroxyl group and a bulky tert-butyl group, which could influence the steric and electronic properties of a metal catalyst. Palladium-catalyzed C-P bond formation is another modern method for the synthesis of phosphine ligands from aryl iodides. nih.gov
The phenolic hydroxyl group itself can act as a coordinating group for a metal center. Metal-phenoxide complexes are known to be active catalysts in a variety of reactions, including oxidation and polymerization. nih.govrsc.org A metal complex of this compound would have a specific steric environment around the metal center due to the tert-butyl group, which could lead to unique selectivity in catalytic transformations. For example, copper complexes with phenoxide ligands have been studied as catalysts for the oxidation of catechols. rsc.org
The following table outlines a potential synthetic route to a phosphine ligand from this compound and its potential use in catalysis.
| Step | Reaction | Reactants | Product | Potential Application |
|---|---|---|---|---|
| 1 | Protection of Hydroxyl Group | This compound, Protecting Group (e.g., MOM-Cl) | Protected this compound | Intermediate for next step |
| 2 | Lithiation | Protected this compound, n-BuLi | Lithium salt of the protected phenol | Organometallic intermediate |
| 3 | Phosphination | Lithium salt, ClPPh2 | Protected phosphine ligand | Intermediate for deprotection |
| 4 | Deprotection | Protected phosphine ligand, Acid | (2-hydroxy-5-tert-butylphenyl)diphenylphosphine | Ligand for catalysis |
| 5 | Complexation | Phosphine ligand, Metal precursor (e.g., Pd(OAc)2) | Palladium-phosphine complex | Catalyst for cross-coupling reactions |
As a Precursor for Organocatalysts or Metal Ligands
There is a significant lack of published research demonstrating the use of this compound as a direct precursor for the synthesis of organocatalysts or metal ligands. Organocatalysts often derive their function from specific structural motifs that facilitate non-covalent interactions or reversible bond formations with substrates. While the phenolic hydroxyl group and the tert-butyl group of this compound could potentially be incorporated into larger molecular frameworks, there are no specific examples in the literature of this compound being utilized for such a purpose.
Similarly, in the realm of coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The phenolic oxygen of this compound could theoretically act as a donor atom. However, there is no evidence in the scientific literature of metal complexes being synthesized using ligands derived from this specific iodophenol. The electronic and steric properties imparted by the tert-butyl and iodo substituents could influence the coordination properties of any derived ligand, but without experimental data, any discussion of such effects would be purely speculative.
A search of chemical databases and scientific journals did not yield any data tables or detailed research findings related to the synthesis or catalytic activity of organocatalysts or metal complexes derived from this compound.
Chiral Derivatives in Asymmetric Synthesis
Asymmetric synthesis relies on the use of chiral molecules or catalysts to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another. Chiral derivatives of phenols, such as those with axial chirality (e.g., BINOL derivatives), are well-established as privileged ligands in a wide range of asymmetric transformations.
However, there is no specific information available in the scientific literature regarding the synthesis or application of chiral derivatives of this compound in asymmetric synthesis. The development of a chiral derivative would necessitate the introduction of a stereogenic element, which is not inherent in the structure of this compound itself. While it is theoretically possible to devise synthetic routes to chiral molecules incorporating the this compound scaffold, no such research has been published.
Consequently, there are no research findings, data tables, or examples of specific asymmetric reactions where chiral derivatives of this compound have been employed as catalysts or ligands. The potential of this compound as a building block for creating new chiral structures for asymmetric catalysis remains an open area for future investigation.
Future Research Directions and Emerging Opportunities for 3 Tert Butyl 4 Iodophenol Research
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of specifically substituted phenols is a cornerstone of organic chemistry. While general methods for the alkylation and halogenation of phenols exist, developing regioselective and high-yielding routes to 3-(tert-butyl)-4-iodophenol presents an ongoing challenge and a significant opportunity.
Regioselective Synthesis: Current phenol (B47542) alkylation methods, such as Friedel-Crafts alkylation with isobutene or tert-butyl alcohol over acid catalysts like zeolites, often yield mixtures of ortho- and para-isomers. wikipedia.orgresearchgate.net Research could focus on developing catalysts or directing groups that selectively favor the alkylation of 4-iodophenol (B32979) at the meta-position to the hydroxyl group, a traditionally difficult transformation.
Advanced Iodination Techniques: The direct iodination of 3-tert-butylphenol (B181075) is another viable route. Future studies could explore novel iodinating agents and catalytic systems that offer greater control over regioselectivity, preventing the formation of other iodinated isomers. This includes leveraging hypervalent iodine reagents or electro-synthetic methods. sacredheart.edu
Multi-step and One-Pot Syntheses: The development of efficient multi-step sequences or innovative one-pot reactions starting from simple precursors like phenol could provide a more streamlined and economical pathway to the target molecule. google.com Comparing different synthetic strategies, as outlined in the table below, will be crucial for identifying the most viable industrial processes.
| Potential Synthetic Route | Starting Materials | Key Transformation | Potential Challenges |
| Route A | 3-tert-butylphenol, Iodinating Agent | Electrophilic Aromatic Iodination | Control of regioselectivity, potential for di-iodination. |
| Route B | 4-iodophenol, Isobutene/tert-butanol | Friedel-Crafts Alkylation | Directing the tert-butyl group to the meta position. wikipedia.org |
| Route C | Phenol | Sequential Alkylation and Iodination | Separation of isomers at each step, overall yield. |
| Route D | Diazotization of 3-tert-butyl-4-amino-phenol | Sandmeyer-type Reaction | Synthesis of the aniline (B41778) precursor. orgsyn.org |
Exploration of Uncharted Reactivity and Novel Transformations
The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the aryl iodide, and the bulky tert-butyl group. Each offers distinct possibilities for chemical transformations.
Cross-Coupling Reactions: The carbon-iodine bond is highly suitable for participating in a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile building block for constructing complex molecular architectures.
Oxidative Reactions: The phenolic moiety is susceptible to oxidation. Research into its oxidation could lead to the formation of quinone-type structures or phenoxy radicals. researchgate.net The presence of the tert-butyl group provides steric hindrance that could stabilize radical intermediates, potentially leading to novel dimeric or polymeric materials with interesting electronic properties. researchgate.netresearchgate.net
Derivatization of the Hydroxyl Group: Standard derivatization reactions of the hydroxyl group, such as etherification and esterification, could be used to fine-tune the molecule's physical and chemical properties (e.g., solubility, lipophilicity) for specific applications in materials science or medicinal chemistry.
Application of Advanced Computational Methods and Machine Learning for Prediction
Computational chemistry and machine learning (ML) are powerful tools for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. chemrxiv.org
Property Prediction: ML algorithms, trained on large datasets of chemical structures and their known properties, can be employed to predict various physicochemical and biological characteristics of this compound. arxiv.orgchemrxiv.org This includes predicting its solubility, thermal properties, and potential bioactivities. researchgate.netresearchgate.net Graph neural networks, in particular, have shown state-of-the-art accuracy in predicting molecular properties directly from the molecular graph. chemrxiv.org
Reaction Optimization: Computational models can be used to simulate reaction mechanisms and predict activation energies for different synthetic pathways. psu.edupsu.edu This can guide the selection of optimal catalysts, solvents, and reaction conditions for its synthesis and subsequent transformations.
De Novo Design: Machine learning models can be used for the de novo design of derivatives of this compound with enhanced properties. By learning the relationship between chemical structure and a desired function (e.g., antioxidant activity, binding affinity to a biological target), these models can propose novel structures for synthesis and testing.
| Computational/ML Application | Objective | Methodology | Potential Impact |
| Property Prediction | Forecast antioxidant potential, toxicity, solubility. | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks. chemrxiv.orgarxiv.org | Prioritize experimental testing, guide application development. |
| Reaction Modeling | Determine lowest energy synthetic pathways. | Density Functional Theory (DFT), ONIOM methods. psu.edu | Improve reaction efficiency and yield. |
| Virtual Screening | Identify potential biological targets. | Molecular docking simulations. | Accelerate drug discovery processes. |
Expanding Mechanistic Understanding of Biological and Supramolecular Interactions
The structural features of this compound suggest it may participate in a range of non-covalent interactions that are fundamental to its potential biological and supramolecular behavior.
Biological Activity: Many tert-butylated phenols are known for their antioxidant properties, as the bulky tert-butyl groups can stabilize phenoxy radicals formed during radical scavenging. nih.govresearchgate.net Future research should investigate the antioxidant capacity of this compound and explore other potential bioactivities, such as antimicrobial or anticancer effects, which have been observed in related compounds like 2,4-di-tert-butylphenol (B135424). nih.govresearchgate.net
Supramolecular Chemistry: The molecule is capable of forming both hydrogen bonds (via the -OH group) and halogen bonds (via the iodine atom). taylorandfrancis.com This dual capacity for forming directional non-covalent interactions makes it an attractive candidate for designing novel supramolecular assemblies, such as co-crystals and liquid crystals. taylorandfrancis.com The interplay between these interactions could be exploited to construct well-defined nanostructures.
Integration into New Technologies and Multidisciplinary Applications
The unique properties of this compound make it a candidate for integration into a variety of advanced materials and technologies.
Polymer and Materials Science: As an analogue of 4-tert-butylphenol (B1678320), which is a key monomer in the production of phenolic and polycarbonate resins, this compound could be used as a chain-terminating agent or functional monomer. wikipedia.org Its incorporation could introduce properties such as increased thermal stability or flame retardancy (due to the iodine content) into the resulting polymers.
Organic Electronics: Phenolic compounds and their derivatives can be used as precursors for organic electronic materials. The potential to form stable radical species and engage in cross-coupling reactions makes this compound a building block for synthesizing novel organic semiconductors or redox-active materials.
Pharmaceutical and Agrochemical Development: Given the wide range of biological activities found in substituted phenols, this compound could serve as a scaffold or intermediate in the synthesis of new pharmaceutical agents or agrochemicals. nih.gov Its specific substitution pattern may offer a unique structure-activity relationship profile compared to more common isomers.
Q & A
Q. What are the established synthetic routes for 3-(tert-butyl)-4-iodophenol?
- Methodological Answer : A common approach involves the iodination of 4-tert-butylphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Alternatively, tert-butyl groups can be introduced via Friedel-Crafts alkylation of 4-iodophenol using tert-butyl chloride and AlCl₃ . For intermediates like tert-butyl[(4-iodophenyl)methoxy]dimethylsilane, reactions with silyl-protecting agents (e.g., tert-butyl(dimethyl)silyl chloride) under anhydrous conditions with bases like triethylamine are employed . Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.3 ppm, phenolic -OH at ~5-6 ppm) and confirms substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₁₃IO) and fragmentation patterns.
- HPLC : Assesses purity (>95% recommended for research-grade material).
- FT-IR : Identifies functional groups (O-H stretch ~3200 cm⁻¹, C-I stretch ~500 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of phenolic vapors.
- Store in amber glass under inert gas (N₂/Ar) to prevent iodine loss or oxidation.
- Dispose of waste via halogen-specific protocols due to the iodine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination efficiency.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts alkylation.
- Temperature Control : Maintain 0–5°C during iodination to minimize byproducts.
- Stoichiometry : Use 1.2–1.5 equivalents of iodinating agent to avoid over-iodination.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and re-run NMR/MS to exclude solvent or impurity artifacts.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl[(4-iodophenyl)methoxy]dimethylsilane ).
- Computational Modeling : Perform DFT calculations to predict NMR chemical shifts and match experimental data .
- Collaborative Reproducibility : Share samples with independent labs for parallel analysis .
Q. What mechanistic insights explain the electronic effects of tert-butyl and iodo substituents on phenolic reactivity?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the para position, directing reactions to the ortho position.
- Electronic Effects : Iodo substituents act as weak electron-withdrawing groups via inductive effects, increasing phenolic acidity (pKa ~8–9).
- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates (e.g., SNAr or Ullmann coupling) .
Q. What strategies are effective in scaling up this compound synthesis for bulk research use?
- Methodological Answer :
- Continuous Flow Systems : Improve heat/mass transfer for exothermic iodination steps.
- Catalyst Recycling : Immobilize Lewis acids on silica gel to reduce waste.
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring.
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
